molecular formula C22H17N3O6S B254658 2-(1,3,4-THIADIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

2-(1,3,4-THIADIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Cat. No.: B254658
M. Wt: 451.5 g/mol
InChI Key: SHVDMSRAVLVQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,4-THIADIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-THIADIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 1,3,4-thiadiazole derivatives and 3,4,5-trimethoxyphenyl compounds. Key steps may involve cyclization reactions, condensation reactions, and the use of catalysts to facilitate the formation of the chromeno[2,3-c]pyrrole core.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole or chromeno[2,3-c]pyrrole moieties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3,4-THIADIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3,4-Thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(1,3,4-Thiadiazol-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-(1,3,4-THIADIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and heterocyclic structures. This combination may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O6S/c1-28-14-8-11(9-15(29-2)19(14)30-3)17-16-18(26)12-6-4-5-7-13(12)31-20(16)21(27)25(17)22-24-23-10-32-22/h4-10,17H,1-3H3

InChI Key

SHVDMSRAVLVQPX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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